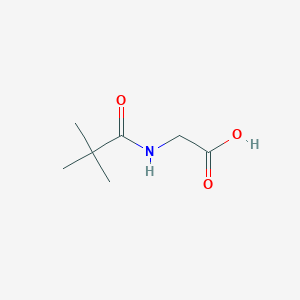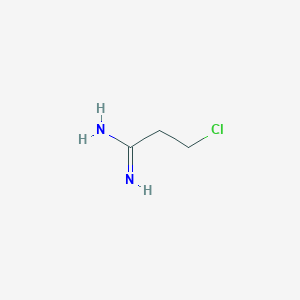
Dhtft
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhtft, also known as 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Dhtft is not fully understood, but it is believed to act through various pathways, including the inhibition of key enzymes involved in cancer cell growth and the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Dhtft has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dhtft in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one of the limitations is the lack of information on its long-term effects and potential side effects.
Direcciones Futuras
There are several future directions for research on Dhtft, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in other areas of research, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, Dhtft is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dhtft is needed to fully understand its potential therapeutic applications and long-term effects.
Métodos De Síntesis
The synthesis of Dhtft involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure Dhtft.
Aplicaciones Científicas De Investigación
Dhtft has been studied for its potential therapeutic applications in various areas of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, Dhtft has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, Dhtft has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, Dhtft has been shown to reduce inflammation and oxidative stress.
Propiedades
Número CAS |
104987-44-2 |
|---|---|
Nombre del producto |
Dhtft |
Fórmula molecular |
C22H26F3N3O7 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
[(2R,3S)-2-(2,2-dimethylpropanoyloxymethyl)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-3-yl] 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C22H26F3N3O7/c1-21(2,3)19(31)33-11-15-14(35-18(30)12-6-5-7-27(4)9-12)8-16(34-15)28-10-13(22(23,24)25)17(29)26-20(28)32/h5,7,9-10,14-16H,6,8,11H2,1-4H3,(H,26,29,32)/t14-,15+,16?/m0/s1 |
Clave InChI |
PUUXKDCZTQOAGJ-QMRHZFGWSA-N |
SMILES isomérico |
CC(C)(C)C(=O)OC[C@@H]1[C@H](CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C |
SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C |
SMILES canónico |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C |
Sinónimos |
3'-(N-methyl-1,4-nicotinoyl)-5'-pivaloyltrifluorothymidine DHTFT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)



![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)







![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
